molecular formula C22H25ClN2O6S B5056443 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride

Cat. No.: B5056443
M. Wt: 481.0 g/mol
InChI Key: ANKBGYFIDNNGKK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride is a complex organic compound that features a thiazole ring, multiple methoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-aminothiazole. The synthetic route may include steps such as:

    Formation of the thiazole ring: This can be achieved through a cyclization reaction involving 2-aminothiazole and an appropriate aldehyde or ketone.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the benzamide moiety: This step involves the reaction of the thiazole derivative with 3,4,5-trimethoxybenzoic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4,5-Trimethoxybenzaldehyde: A compound with similar methoxy substitution patterns on the benzene ring.

    N-(3,4-dimethoxyphenyl)-3,4,5-trimethoxybenzamide: A structurally related compound with similar functional groups.

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride is unique due to the presence of both a thiazole ring and multiple methoxy groups, which confer distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S.ClH/c1-12-19(13-7-8-15(26-2)16(9-13)27-3)23-22(31-12)24-21(25)14-10-17(28-4)20(30-6)18(11-14)29-5;/h7-11H,1-6H3,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKBGYFIDNNGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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